molecular formula C16H20N4O2 B1585380 Disperse black 9 CAS No. 20721-50-0

Disperse black 9

Cat. No.: B1585380
CAS No.: 20721-50-0
M. Wt: 300.36 g/mol
InChI Key: NZKTVPCPQIEVQT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Disperse Black 9 interacts with various biomolecules in its applications. It has been found to form complexes with Cu (II) and Pt (II) ions . These complexes were characterized using analytical and spectroscopic methods, indicating the interaction of this compound with these metal ions .

Cellular Effects

The effects of this compound on cells are primarily observed in its applications as a dye. It imparts color to materials, such as hair, by adhering to the hair shaft . The exact color obtained depends on the other ingredients used in the preparation and the starting color of the hair .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules to achieve its dyeing effect. For instance, the π-extension of this compound, as well as complexation with Cu (II) and Pt (II) ions, results in a red shift in the emission spectra . This shift is likely a key part of how this compound imparts color to materials.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, the redox potentials of compounds synthesized with this compound were investigated over a range of scan rates via cyclic voltammetry . This suggests that this compound may have stability over time in certain conditions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely dependent on its application. In the context of dyeing, this compound is applied externally and can adhere to materials such as hair shafts

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Black 9 is synthesized through a diazotization reaction followed by coupling. The process involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the diazotization and coupling reactions are carefully monitored. The dye is then purified and formulated into a powder or liquid form for use in various applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The compound can be reduced to its corresponding amines under specific conditions.

    Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemistry: Disperse Black 9 is used in spectroscopic analysis due to its specific absorption properties. It has a maximum absorption wavelength (λmax) of 461 nm, making it useful in various analytical techniques.

Biology and Medicine: The compound is included in studies investigating the safety and potential health risks associated with certain hair dye ingredients. It has been assessed for its genotoxic impact and potential health hazards.

Industry: this compound is widely used in the textile industry for dyeing and printing textiles. It is also used in wastewater treatment research, where it is studied for its removal from industrial effluents using various adsorption methods.

Comparison with Similar Compounds

  • Disperse Blue 183
  • Disperse Violet 1
  • Disperse Red 1

Comparison: Disperse Black 9 is unique in its ability to impart a black color, whereas other disperse dyes like Disperse Blue 183 and Disperse Violet 1 provide different shades. The specific molecular structure of this compound, which includes an azo linkage and aromatic rings, contributes to its distinct color properties .

This compound stands out due to its high stability and low solubility in water, making it particularly suitable for applications in semi-permanent hair dyes and textile dyeing .

Properties

IUPAC Name

2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(9-11-21)10-12-22/h1-8,21-22H,9-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKTVPCPQIEVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066645
Record name Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20721-50-0, 12222-69-4
Record name Disperse Black 9
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20721-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2'-((4-((4-Aminophenyl)azo)phenyl)imino)bisethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-[[4-[2-(4-aminophenyl)diazenyl]phenyl]imino]bis-
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Record name Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol
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Record name 2,2'-[4-(4-aminophenylazo)phenylimino]diethanol
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Record name DISPERSE BLACK 9
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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